1-Chloro-3-fluoro-5-nitrobenzene
Overview
Description
1-Chloro-3-fluoro-5-nitrobenzene is an aromatic compound with the molecular formula C6H3ClFNO2 It is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring
Preparation Methods
1-Chloro-3-fluoro-5-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-3-fluorobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods often involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1-Chloro-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the nitro group acts as a deactivating and meta-directing group.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like nitro and chloro makes the compound susceptible to NAS reactions, where nucleophiles such as amines or alkoxides can replace the halogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-chloro-3-fluoro-5-aminobenzene, while NAS reactions can produce various substituted derivatives.
Scientific Research Applications
1-Chloro-3-fluoro-5-nitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-chloro-3-fluoro-5-nitrobenzene primarily involves its participation in electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring and directs incoming electrophiles to the meta position relative to itself . This property is exploited in various synthetic applications to achieve selective functionalization of the aromatic ring.
Comparison with Similar Compounds
1-Chloro-3-fluoro-5-nitrobenzene can be compared with other similar compounds such as:
1-Chloro-2-fluoro-4-nitrobenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Fluoro-3-nitrobenzene: Lacks the chlorine substituent, resulting in different chemical behavior and uses.
1-Chloro-4-nitrobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted synthetic applications.
Biological Activity
1-Chloro-3-fluoro-5-nitrobenzene is an aromatic compound with significant biological activity, primarily due to its structural characteristics and functional groups. This article delves into its biochemical properties, mechanisms of action, and applications in scientific research and medicine.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group (-NO2), a chloro group (-Cl), and a fluoro group (-F) attached to a benzene ring. The electron-withdrawing nature of the nitro group influences the compound's reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Interaction with Enzymes
The compound exhibits notable interactions with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to either inhibition or activation of enzymatic functions. For instance, this compound may act as a substrate or inhibitor depending on the specific enzyme involved.
Cellular Effects
This compound has been shown to modulate cell signaling pathways and gene expression. It can influence oxidative stress responses by altering the levels of reactive oxygen species (ROS) within cells. Additionally, it impacts cellular metabolism through interactions with key metabolic enzymes, thereby affecting overall metabolic flux.
The mechanism of action for this compound involves several pathways:
- Electrophilic Aromatic Substitution : The nitro group deactivates the benzene ring and directs electrophiles to the meta position during substitution reactions.
- Binding to Biomolecules : The compound can bind covalently or non-covalently to proteins, enzymes, and receptors, influencing their activity. For example, it may inhibit kinases involved in critical signaling pathways.
- Subcellular Localization : The localization of this compound within cellular organelles such as mitochondria or the endoplasmic reticulum plays a crucial role in its biological activity.
Acute Toxicity
Toxicological assessments indicate that this compound has a low acute toxicity profile. Studies have shown varying LD50 values depending on the route of exposure:
- Oral LD50 in male rats: approximately 294 mg/kg
- Dermal LD50 in male rabbits: approximately 3550 mg/kg .
Chronic Toxicity and Carcinogenicity
Long-term exposure studies have identified potential adverse effects including methaemoglobinaemia and oxidative damage to red blood cells. However, its mutagenic potential appears limited, with evidence suggesting low potency in inducing mutations in vivo .
Applications in Research and Industry
This compound serves multiple roles across various fields:
Application | Description |
---|---|
Chemistry | Acts as an intermediate for synthesizing complex organic molecules. |
Biology | Used in developing enzyme inhibitors and receptor ligands for biological studies. |
Medicine | Involved in synthesizing drug candidates targeting specific disease pathways. |
Industry | Utilized in producing dyes, agrochemicals, and specialty chemicals. |
Case Study 1: Enzyme Inhibition
A study demonstrated that derivatives of this compound were effective as enzyme inhibitors against certain kinases involved in cancer pathways. The structure–activity relationship (SAR) analysis indicated that modifications to the nitro group enhanced inhibitory potency.
Case Study 2: Toxicological Assessment
In a toxicological evaluation involving repeated exposure in rats, researchers observed significant changes consistent with oxidative stress and methaemoglobinaemia at higher doses. This study highlighted the importance of monitoring long-term exposure effects on blood parameters .
Properties
IUPAC Name |
1-chloro-3-fluoro-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAGKOKYKROSOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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